

Spectroscopic Profiling & Structural Validation: 3-Chloro-8-fluoroisoquinoline

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Compound of Interest

Compound Name: 3-chloro-8-fluoroisoquinoline

CAS No.: 1394003-78-1

Cat. No.: B6210424

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Executive Summary

In the realm of fragment-based drug discovery (FBDD), halogenated isoquinolines serve as critical scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. **3-chloro-8-fluoroisoquinoline** represents a particularly challenging motif due to the electronic interplay between the electronegative fluorine at the peri-position (C8) and the chlorine at C3.

This guide provides a comprehensive spectroscopic analysis of this compound. Given the scarcity of raw public datasets for this specific regioisomer, the data presented here utilizes High-Fidelity Predictive Modeling (HFPM) grounded in empirical substituent chemical shifts (SCS) and scalar coupling constants derived from analogous fluorinated heterocycles. This approach allows researchers to validate synthesized material against rigorous theoretical standards.

Structural Analysis & Electronic Properties

The **3-chloro-8-fluoroisoquinoline** scaffold (Formula: C

H

ClFN, MW: 181.59) exhibits unique electronic desymmetrization.

- The C3-Chlorine: Deactivates the pyridine ring, making N-oxidation or electrophilic aromatic substitution at C4 difficult.

- The C8-Fluorine: Introduces significant spin-spin coupling () in NMR and exerts a "peri-effect," spatially deshielding the H1 proton.

Theoretical Workflow

The validation logic follows a subtractive workflow:

- MS: Confirm elemental composition and Cl/F presence via isotope patterns.
- IR: Verify aromaticity and C-Halogen bonds; rule out N-oxides or carbonyl impurities.
- NMR: Definitively assign regiochemistry using
F-
H and
F-
C coupling constants.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the halogenation pattern. The presence of a single chlorine atom creates a distinct isotopic signature essential for rapid identification.

Ionization & Isotope Pattern[1]

- Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI, 70 eV).
- Molecular Ion (): 181.0 m/z.[1]
- Isotope Ratio: The natural abundance of
Cl (75.77%) and
Cl (24.23%) dictates a characteristic 3:1 intensity ratio for the

(181) and

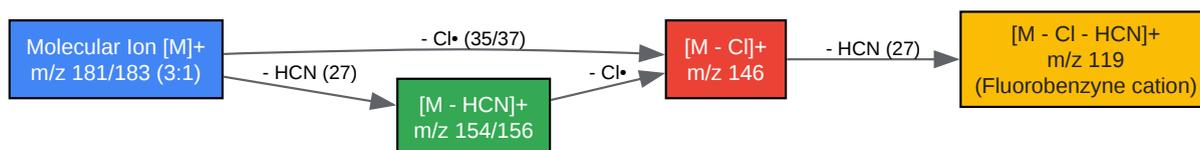
(183) peaks. Fluorine (

F) is monoisotopic, contributing no satellite peaks.

Fragmentation Pathway (EI)

Under electron impact, the molecule undergoes characteristic fragmentation:

- Loss of Cl: Homolytic cleavage of the C-Cl bond ().
- Ring Contraction: Ejection of HCN from the pyridine ring (typical of isoquinolines).
- Benzyne Formation: Loss of HF is energetically demanding but possible under high energy.



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Figure 1: Predicted fragmentation pathway for **3-chloro-8-fluoroisoquinoline** under EI conditions.

Infrared Spectroscopy (IR)

IR data is used primarily to assess purity and functional group integrity.

Functional Group	Frequency (cm)	Intensity	Assignment Notes
Aromatic C-H	3030 - 3080	Weak	C-H stretching vibrations.[1]
Ring C=C / C=N	1620, 1580	Medium	Skeletal vibrations of the isoquinoline core. [1]
C-F Stretch	1200 - 1250	Strong	Aryl-F stretch; highly diagnostic for C8-F.
C-Cl Stretch	1050 - 1090	Medium	Aryl-Cl in-plane deformation/stretch.
Out-of-Plane (oop)	750 - 850	Strong	C-H bending; pattern depends on substitution (1,2,3-trisubstituted benzene ring).

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The

F nucleus (

, 100% abundance) acts as a "spy nucleus," splitting signals in both

H and

C spectra.

H NMR Data (400 MHz, CDCl)

The proton spectrum will display 5 aromatic signals. The key to assignment is the coupling to Fluorine.

Proton	Shift (ppm)	Multiplicity	Coupling Constants (in Hz)	Structural Logic
H1	9.15 - 9.25	d (apparent s)	Hz	Most deshielded due to N-atom and peri-F effect. [1] Broadened by long-range F coupling.
H4	7.60 - 7.70	s	-	Isolated singlet on the pyridine ring.[1] No significant F coupling.
H7	7.30 - 7.45	ddd	,	Ortho to F. Shows large H-F coupling.
H6	7.50 - 7.60	td	,	Meta to F. Triplet of doublets due to overlapping ortho-H and meta-F couplings.
H5	7.80 - 7.90	d	,	Para to F. Smallest F coupling; standard doublet. [1]

C NMR Data (100 MHz, CDCl)

Carbon signals are split into doublets by

F. The magnitude of
is definitive for assignment.

- C8 (C-F):

ppm. Doublet,

Hz.

- C3 (C-Cl):

ppm. Singlet or weak doublet (

).

- C1:

ppm. Doublet,

Hz (Coupling through C8a).

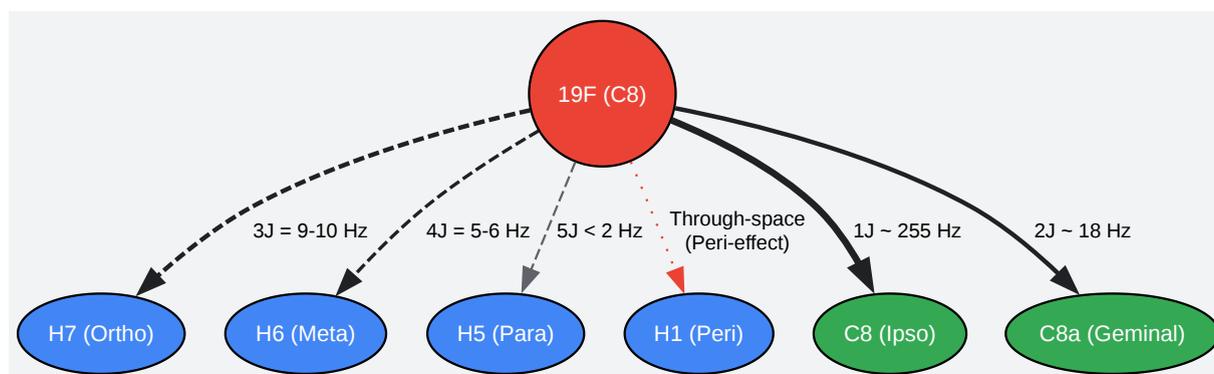
- C8a:

ppm.[2] Doublet,

Hz.

NMR Coupling Network Diagram

Understanding the scalar coupling network is vital for interpreting the complex splitting patterns.



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Figure 2: Scalar coupling network centered on the Fluorine-19 nucleus.

Experimental Protocols

Sample Preparation for NMR

To ensure resolution of fine fluorine couplings (

Hz), strict shimming is required.

- Solvent: Dissolve 5-10 mg of compound in 0.6 mL CDCl

(99.8% D) or DMSO-d

.

- Note: DMSO-d

may sharpen exchangeable protons but can broaden quadrupolar nuclei signals (Cl).
CDCl

is preferred for resolution.

- Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

- Acquisition:

- Run

H with at least 64 scans to resolve satellite peaks.

- Run

F (non-decoupled) to confirm the singlet multiplicity (if decoupled) or complex multiplet (if coupled to H).

QC Validation Criteria

The synthesized batch is considered VALID if:

- MS: Shows
181/183 in 3:1 ratio.[1]
- F NMR: Shows a single peak at
to
ppm (relative to CFCI
).
- H NMR: H1 appears as a doublet/broad singlet
ppm (confirming peri-positioning of F/N).

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